

PFI-90: A Technical Guide to a Selective KDM3B Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-90 is a small molecule compound identified as a selective inhibitor of Lysine Demethylase 3B (KDM3B), an enzyme that plays a crucial role in epigenetic regulation.[1][2] KDM3B, also known as JMJD1B, specifically removes mono- and di-methyl groups from histone H3 at lysine 9 (H3K9me1/2), a modification generally associated with transcriptional repression.[3][4] By erasing these repressive marks, KDM3B functions as a transcriptional co-activator, and its dysregulation has been implicated in various diseases, including several types of cancer.[5][6]

This technical guide provides a comprehensive overview of **PFI-90**, detailing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization. It is intended to serve as a core resource for researchers investigating KDM3B biology and for professionals in the field of drug development exploring new epigenetic therapies.

PFI-90: Chemical and Physical Properties

PFI-90 is a derivative of PFI-63 with improved water solubility and potency.[7][8] Its key chemical properties are summarized below.



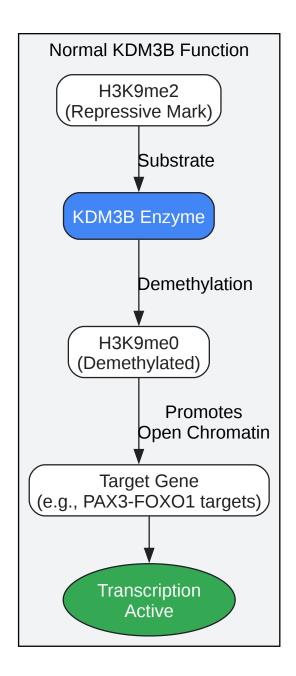
Property	Value
Molecular Formula	C11H10N4O
Molecular Weight	214.22 g/mol [9]
CAS Number	53995-62-3[9]
Appearance	White to beige powder
Solubility	DMSO: ~40-43 mg/mL[1][9]Ethanol: ~20 mg/mL (requires sonication/heating)[9]Water: Insoluble[10]

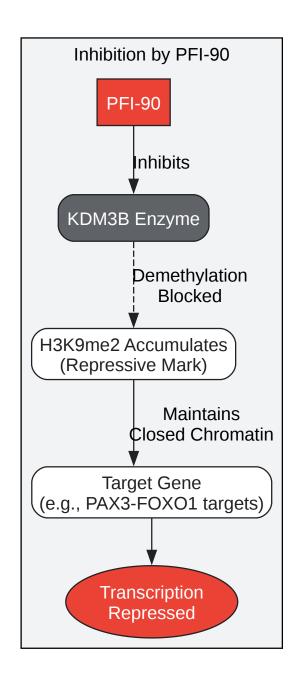
Mechanism of Action

PFI-90 functions as a competitive inhibitor of KDM3B. It is believed to directly target and bind to the metal ions within the catalytic active site of the Jumonji C (JmjC) domain of KDM3B, thereby blocking its demethylase activity. This inhibition prevents the removal of methyl groups from H3K9. Consequently, treatment with **PFI-90** leads to an increase in the global levels of the repressive H3K9me2 mark.[7][11] This enhanced methylation at gene promoters and regulatory regions, particularly at the binding sites of transcription factors like PAX3-FOXO1, leads to chromatin compaction and transcriptional repression of target oncogenes.[7][11]

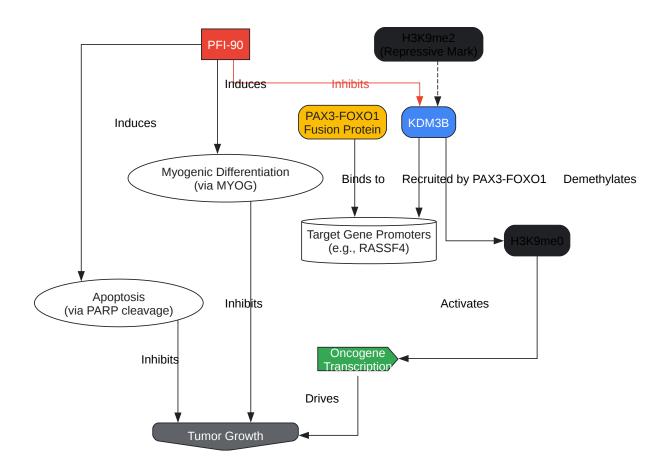
While **PFI-90** shows the highest potency for KDM3B, it also exhibits inhibitory activity against other histone demethylases, notably KDM1A and KDM5A.[7][11] Inhibition of these enzymes, which target H3K4, results in an increase in H3K4 methylation, an activating mark. This multi-KDM inhibitory profile contributes to its overall biological effect in cancer cells.[11]



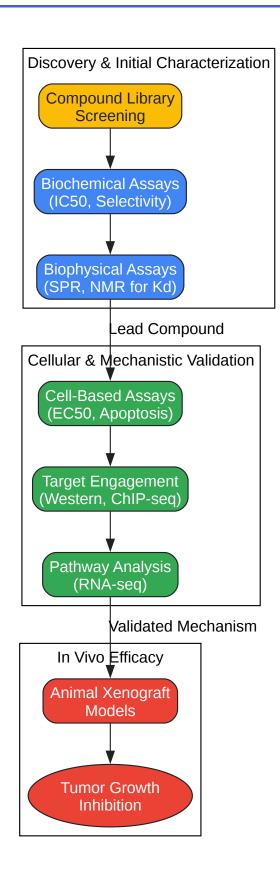












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